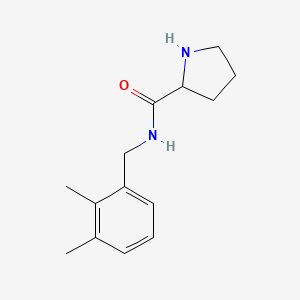

N-(2,3-Dimethylbenzyl)pyrrolidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,3-Dimethylbenzyl)pyrrolidine-2-carboxamide is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The compound’s structure consists of a pyrrolidine ring attached to a 2,3-dimethylbenzyl group and a carboxamide group, making it a valuable scaffold for the development of novel bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dimethylbenzyl)pyrrolidine-2-carboxamide typically involves the reaction of 2,3-dimethylbenzylamine with pyrrolidine-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond. The reaction conditions often include anhydrous solvents like dichloromethane or tetrahydrofuran (THF) and are performed under inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dimethylbenzyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Amines.

Substitution: Nitro, halo derivatives.

Scientific Research Applications

N-(2,3-Dimethylbenzyl)pyrrolidine-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases, including neurological disorders and infections.

Industry: Utilized in the development of new materials and as a catalyst in organic reactions

Mechanism of Action

The mechanism of action of N-(2,3-Dimethylbenzyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

- N-(2’-Nitrophenyl)pyrrolidine-2-carboxamide

- N-Substituted pyrrolidine-2-one derivatives

- Pyrrolidine-2,5-diones

Uniqueness

N-(2,3-Dimethylbenzyl)pyrrolidine-2-carboxamide stands out due to its unique substitution pattern on the benzyl group, which can influence its biological activity and selectivity. The presence of the 2,3-dimethyl groups can enhance the compound’s lipophilicity and potentially improve its ability to cross biological membranes, making it a promising candidate for drug development .

Biological Activity

N-(2,3-Dimethylbenzyl)pyrrolidine-2-carboxamide is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its pharmacological properties, mechanisms of action, and potential therapeutic applications.

1. Chemical Structure and Synthesis

This compound belongs to the class of pyrrolidine derivatives, characterized by a pyrrolidine ring substituted with a 2,3-dimethylbenzyl group and a carboxamide functional group. The synthesis of such compounds typically involves the reaction of pyrrolidine derivatives with appropriate aryl or alkyl amines under controlled conditions.

2. Biological Activity Overview

The biological activity of this compound has been explored in several contexts:

2.1 Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrrolidine have shown cytotoxic effects against various cancer cell lines. In one study, compounds demonstrated IC50 values in the nanomolar range against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, indicating potent antiproliferative activity .

2.2 Neuroprotective Effects

Research has highlighted the neuroprotective potential of related compounds in models of neurodegenerative diseases. For example, certain pyrrolidine derivatives were found to inhibit the binding of mutant huntingtin protein to calmodulin, thereby reducing cytotoxicity in cellular models expressing mutant huntingtin . This suggests a possible therapeutic application in Huntington's disease.

2.3 Anti-inflammatory Properties

The anti-inflammatory activity of similar carboxamide derivatives has been documented, with some showing significant inhibition of inflammatory markers in vitro and in vivo. Compounds were tested using the carrageenan-induced paw edema model in rats, demonstrating effectiveness comparable to established anti-inflammatory drugs .

Understanding the mechanisms underlying the biological activities of this compound is crucial for its therapeutic application:

- Cell Cycle Inhibition : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : Evidence indicates that certain derivatives can trigger apoptosis through mitochondrial pathways, enhancing their anticancer efficacy.

- Inhibition of Key Enzymes : The ability to inhibit enzymes involved in inflammatory pathways (e.g., COX-1 and COX-2) has also been noted .

4.1 Study on Anticancer Activity

A recent study evaluated a series of pyrrolidine derivatives for their anticancer properties against various tumor cell lines. This compound was included in this evaluation and showed promising results with an IC50 value significantly lower than that of standard chemotherapeutics .

4.2 Neuroprotection Research

In another investigation focused on neurodegenerative diseases, this compound exhibited protective effects against oxidative stress-induced neuronal damage in vitro. This suggests potential for further development as a neuroprotective agent .

5. Data Summary

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Properties

Molecular Formula |

C14H20N2O |

|---|---|

Molecular Weight |

232.32 g/mol |

IUPAC Name |

N-[(2,3-dimethylphenyl)methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C14H20N2O/c1-10-5-3-6-12(11(10)2)9-16-14(17)13-7-4-8-15-13/h3,5-6,13,15H,4,7-9H2,1-2H3,(H,16,17) |

InChI Key |

WXYCOPPZIHCSLM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)CNC(=O)C2CCCN2)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.